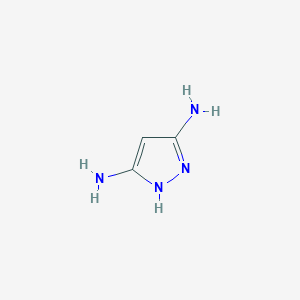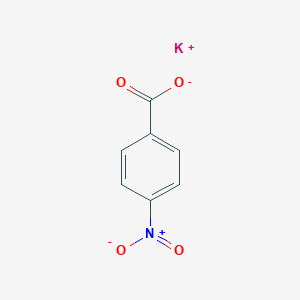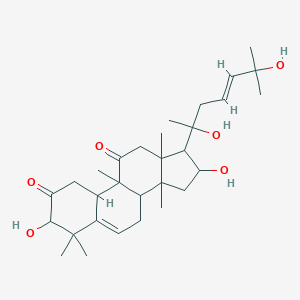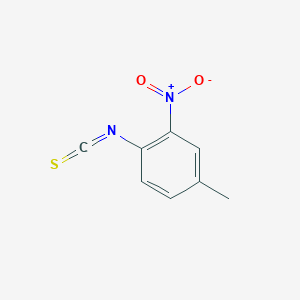
N,N-dimethyl-4-triethoxysilylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-triethoxysilylaniline: is an organosilicon compound that combines the properties of aniline derivatives and silane compounds. This compound is notable for its applications in surface modification and as a precursor in the synthesis of various functional materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-triethoxysilylaniline typically involves the reaction of N,N-dimethylaniline with triethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N,N-dimethyl-4-triethoxysilylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
Chemistry: N,N-dimethyl-4-triethoxysilylaniline is used as a precursor in the synthesis of silane coupling agents, which are essential in the production of composite materials. It is also employed in the functionalization of surfaces to enhance adhesion properties.
Biology: In biological research, this compound is used to modify the surface of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Medicine: The compound’s ability to modify surfaces makes it valuable in the development of medical devices and implants. It is used to create coatings that improve the durability and performance of these devices.
Industry: In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. Its ability to enhance the properties of these materials makes it a valuable additive in various manufacturing processes.
作用機序
The mechanism of action of N,N-dimethyl-4-triethoxysilylaniline involves its ability to form covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and the creation of functional materials.
類似化合物との比較
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, N,N-dimethyl-4-methyl-
- Benzenamine, N,N-dimethyl-4-chloro-
Comparison:
- N,N-dimethyl-4-triethoxysilylaniline is unique due to the presence of the triethoxysilyl group, which imparts distinct properties related to surface modification and adhesion.
- Benzenamine, N,N-dimethyl-4-nitro- is primarily used in the synthesis of dyes and pigments.
- Benzenamine, N,N-dimethyl-4-methyl- is used as an intermediate in organic synthesis.
- Benzenamine, N,N-dimethyl-4-chloro- is employed in the production of agrochemicals and pharmaceuticals.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
18418-79-6 |
|---|---|
分子式 |
C14H25NO3Si |
分子量 |
283.44 g/mol |
IUPAC名 |
N,N-dimethyl-4-triethoxysilylaniline |
InChI |
InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3 |
InChIキー |
ZDAMOIHILBVHMU-UHFFFAOYSA-N |
SMILES |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
正規SMILES |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
| 18418-79-6 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- (9CI)](/img/structure/B100240.png)

